N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-methoxyphenyl group, a pyrrole ring, and a triazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling of the pyrrole ring: The pyrrole ring is introduced through a coupling reaction with the triazole intermediate.
Thioacetamide formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Unique due to its specific combination of functional groups.
Other triazole derivatives: Share the triazole ring but differ in other functional groups.
Pyrrole-containing compounds: Similar in having a pyrrole ring but vary in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro-methoxyphenyl group, a pyrrole ring, and a triazole ring
Biological Activity
N-(4-chloro-2-methoxyphenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound incorporates a triazole ring, a pyrrole moiety, and a chloro-substituted methoxyphenyl group, which together suggest various therapeutic applications. This article explores the biological activities associated with this compound, including its antioxidant properties, anticancer effects, and potential for further pharmacological development.
Structural Overview
The molecular structure of this compound can be broken down into several key components:
- Chloro-substituted Methoxyphenyl Group : This moiety may enhance lipophilicity and modulate biological activity.
- Triazole Ring : Known for its broad spectrum of biological activities, including antifungal and anticancer properties.
- Pyrrole Moiety : Often associated with neuroactive compounds and has shown potential in various pharmacological applications.
Antioxidant Activity
Research indicates that compounds containing triazole and pyrrole structures often exhibit significant antioxidant properties , which are crucial in combating oxidative stress in biological systems. For instance, studies have demonstrated that derivatives of triazole-thiones possess high antioxidant activity, suggesting that this compound may similarly contribute to cellular protection against oxidative damage .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Triazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. For example:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
N-(4-chloro-2-methoxyphenyl)-2-thioacetamide | Human melanoma (IGR39) | TBD |
N-(4-chloro-2-methoxyphenyl)-2-thioacetamide | Triple-negative breast cancer (MDA-MB-231) | TBD |
N-(4-chloro-2-methoxyphenyl)-2-thioacetamide | Pancreatic carcinoma (Panc-1) | TBD |
In studies involving similar compounds, it was observed that triazole-thiol derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is critical for developing effective cancer therapies with minimal side effects.
Mechanistic Insights
The mechanism of action for N-(4-chloro-2-methoxyphenyl)-2-thioacetamide likely involves the modulation of key signaling pathways associated with cancer cell proliferation and survival. The presence of the triazole ring suggests potential interactions with enzymes involved in nucleic acid synthesis and cell cycle regulation. Further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of triazole-containing compounds:
- Cytotoxicity Studies : A series of synthesized triazole derivatives were tested against human cancer cell lines, revealing promising results with significant cytotoxic effects observed in melanoma and breast cancer models .
- Antimicrobial Properties : Compounds similar to N-(4-chloro-2-methoxyphenyl)-2-thioacetamide have demonstrated antimicrobial activity against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .
- Pharmacokinetics and Toxicity : Understanding the pharmacokinetics and toxicity profiles is essential for advancing this compound into therapeutic applications. Preliminary data suggest favorable profiles; however, comprehensive studies are necessary to confirm these findings .
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-11-19-20-16(22(11)21-7-3-4-8-21)25-10-15(23)18-13-6-5-12(17)9-14(13)24-2/h3-9H,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWXNNKBSXKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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